Miglitol-d4 Hydrochloride
Description
Significance of Stable Isotope Labeling in Pharmaceutical Sciences
Stable isotope labeling is a powerful technique in pharmaceutical sciences that allows researchers to trace the metabolic fate of drugs with high precision. clearsynth.com By incorporating stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a drug molecule, scientists can track its absorption, distribution, metabolism, and excretion (ADME) without altering its fundamental chemical properties. clearsynth.commusechem.com This method provides invaluable data for drug development, helping to enhance the stability and efficacy of new therapeutic agents. musechem.com The use of non-radioactive stable isotopes also offers a significant safety advantage over radioactive isotopes, making them suitable for a wider range of studies, including those in vulnerable populations. metsol.com
Rationale for Deuteration in Advanced Analytical and Mechanistic Studies
Deuteration, the substitution of hydrogen with deuterium, is particularly advantageous in pharmaceutical research for several reasons. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect (KIE). musechem.com This increased bond strength can slow down the metabolic processes that involve the cleavage of these bonds, potentially leading to an improved pharmacokinetic profile for a drug. musechem.comnih.gov This "deuterium switch" can result in a longer half-life, reduced formation of certain metabolites, and potentially enhanced safety and efficacy. nih.gov Furthermore, deuterated compounds serve as ideal internal standards in quantitative analyses using mass spectrometry, improving the accuracy and reliability of these measurements. veeprho.com
Overview of Miglitol (B1676588) as an Alpha-Glucosidase Inhibitor in Research Contexts
Miglitol is an oral alpha-glucosidase inhibitor that works by delaying the digestion of carbohydrates in the small intestine. nih.govdrugbank.com It reversibly inhibits membrane-bound intestinal alpha-glucoside hydrolase enzymes, which are responsible for breaking down complex carbohydrates into absorbable monosaccharides. drugbank.comnv.gov This action results in a blunted postprandial (after-meal) increase in blood glucose levels. nih.gov Unlike some other anti-diabetic agents, miglitol does not enhance insulin (B600854) secretion. drugbank.com In a research context, miglitol is studied for its effects on carbohydrate metabolism, glycemic control, and its potential anti-obesity effects. medcraveonline.comspringermedizin.de It is almost completely absorbed in the small intestine, a characteristic that distinguishes it from some other alpha-glucosidase inhibitors like acarbose. nih.govmedcraveonline.com
Definitional Aspects and Isotopic Nomenclature of Miglitol-d4 Hydrochloride
This compound is a deuterated form of miglitol, where four hydrogen atoms have been replaced by deuterium atoms. Its chemical formula is C₈H₁₄D₄ClNO₅. The "d4" designation indicates the presence of four deuterium atoms. The formal chemical name is (2R,3R,4R,5S)-1-(2-hydroxyethyl-1,1,2,2-d4)-2-(hydroxymethyl)-3,4,5-piperidinetriol Hydrochloride. caymanchem.comlgcstandards.com This specific labeling makes it a valuable tool, particularly as an internal standard for the quantification of miglitol in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com
Properties
CAS No. |
1346597-27-0 |
|---|---|
Molecular Formula |
C₈H₁₄D₄ClNO₅ |
Molecular Weight |
247.71 |
Synonyms |
2R,3R,4R,5S)-1-(2-Hydroxyethyl-d4)-2-(hydroxymethyl)-3,4,5-piperidinetriol Hydrochloride; [2R-(2α,3β,4α,5β)]-1-(2-Hydroxyethyl-d4)-2-(hydroxymethyl)-_x000B_3,4,5-piperidinetrio Hydrochloride; BAY 1099-d4; BAY-m 1099-d4; Diastabol-d4; Glyset-d4; N-(2-Hydrox |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation of Miglitol D4 Hydrochloride
Chemical Synthesis Pathways for Miglitol (B1676588) Precursors
The synthesis of the core miglitol structure can be approached through integrated biotechnological-chemical methods or entirely through conventional organic chemistry.
The predominant industrial production of miglitol employs a combined biotechnological and chemical synthesis strategy. nih.govwiley.com This route is valued for being elegant, short, and economical. nih.gov
The key steps in this process are:
Preparation of N-2-hydroxyethyl glucamine (NHEG) : The process begins with the reductive amination of D-glucose, which produces the substrate NHEG with a purity of up to 90%. nih.gov
Biotransformation to 6-NSL : The crucial step involves the regio- and stereo-selective microbial oxidation of NHEG. nih.gov This biotransformation is catalyzed by the resting cells of the bacterium Gluconobacter oxydans, which contains a membrane-bound D-sorbitol dehydrogenase (mSLDH). nih.govresearchgate.net This enzymatic process converts NHEG into 6-(N-hydroxyethyl) amino-6-deoxy-l-sorbose (6NSL), a key intermediate for miglitol synthesis. nih.govresearchgate.net In a 5-L biotransformation system, it has been demonstrated that 60 g/L of NHEG can be converted to 53.6 g/L of 6NSL within 36 hours. nih.govresearchgate.net
Final Chemical Conversion : The process concludes with a stereo-selective reductive ring closure of the 6NSL intermediate, typically through catalytic hydrogenation, to yield the final miglitol structure. nih.govwiley.com
Two primary pathways exist within this framework:
Pathway I : Involves the biotransformation of 1-amino-1-deoxy-D-sorbitol into 6-amino-6-deoxy-L-sorbose. researchgate.net
Pathway II : Focuses on the biotransformation of N-2-hydroxyethyl glucamine (NHEG) into 6-(2-hydroxyethyl)-amino-6-deoxy-α-L-sorbofuranose (6NSL). researchgate.net
Miglitol can also be produced through entirely chemical methods, which often use 1-deoxynojirimycin (B1663644) as a precursor. chemicalbook.com A simple two-step chemical synthesis has been described that involves the conversion of 6-desoxy-6-aminosorbose into desoxynojirimycin via reductive cyclization, followed by the selective hydroxyethylation of the cyclic nitrogen to form miglitol. chemicalbook.com
Deuteration Methodologies for Miglitol-d4 Hydrochloride Synthesis
The synthesis of this compound involves the site-specific introduction of four deuterium (B1214612) atoms into the miglitol structure.
The deuterium atoms in Miglitol-d4 are specifically located on the N-hydroxyethyl group, resulting in the formal name 1-(2-hydroxyethyl-1,1,2,2-d₄)-2R-(hydroxymethyl)-3R,4R,5S-piperidinetriol. caymanchem.com The synthesis is achieved through catalytic deuteration, which is a form of isotopic replacement involving hydrogen-deuterium exchange. acs.org
This is typically performed via a high-pressure hydrogenation reaction using deuterium gas (D₂). The process uses a palladium on carbon (Pd/C) catalyst in a stainless steel autoclave under controlled conditions. The use of deuterium gas, which has a higher mass than hydrogen, may necessitate slight adjustments in reaction parameters like pressure and temperature to maintain optimal reaction kinetics and mitigate slower diffusion rates.
| Parameter | Miglitol (Standard) | This compound |
|---|---|---|
| Reactant Gas | Hydrogen (H₂) | Deuterium (D₂) |
| Pressure | 6 ± 0.5 MPa | 6.5 ± 0.3 MPa |
| Temperature | 35–40°C | 38–42°C |
| Catalyst Loading (Pd/C) | 1% w/w | 1.2% w/w |
| Yield | 95.2% | 89.7% |
| Purity (HPLC) | 99.80% | 99.65% |
After the deuteration reaction, a multi-step purification process is essential to isolate the final product and ensure high chemical and isotopic purity.
Filtration : The reaction mixture is cooled to approximately 25°C and filtered, often through a 0.22 μm PTFE membrane, to remove the Pd/C catalyst.
Concentration : The filtrate is concentrated under reduced pressure (e.g., 40 mbar at 50°C) to remove the bulk solvent.
Crystallization : This step is critical for achieving high isotopic purity. The crude product is dissolved in a deuterated solvent, such as deuterated ethanol (B145695) (C₂D₅OD), at an elevated temperature (e.g., 60°C). A deuterated antisolvent, like toluene-d₈, is then added to induce crystallization. Seeding with a small amount of pure Miglitol-d4 crystals can be used to control the crystallization process.
Drying : To preserve the deuterium content and prevent back-exchange with atmospheric moisture, the final product is dried using methods like lyophilization (e.g., at -50°C and 0.01 mbar).
Characterization of Isotopic Purity and Enrichment for this compound
Determining the isotopic purity and structural integrity of this compound is essential for its function as an internal standard. rsc.org A combination of spectroscopic and spectrometric techniques is employed for comprehensive characterization. rsc.orgnih.gov
High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS is a primary tool used to verify the molecular weight and determine the level of isotopic enrichment. rsc.org By analyzing the full scan mass spectrum, the relative abundance of different H/D isotopologues (molecules with varying numbers of deuterium atoms) can be integrated to calculate the percentage of isotopic purity. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is used to confirm the structural integrity of the molecule and, crucially, to verify the specific positions of the deuterium labels. rsc.org The absence of signals in the ¹H NMR spectrum at the expected positions of the N-hydroxyethyl protons confirms successful deuteration at those sites.
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection is used to assess the chemical purity of the compound, ensuring it is free from non-deuterated miglitol and other synthesis-related impurities.
Powder X-ray Diffraction (PXRD) : This technique can be used for solid-state characterization, revealing distinct crystalline patterns that may differ between the deuterated and non-deuterated forms of the compound.
| Technique | Purpose | Reference |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Verifies molecular weight and calculates isotopic enrichment/purity. | rsc.org |
| Nuclear Magnetic Resonance (NMR) | Confirms molecular structure and site-specific placement of deuterium atoms. | rsc.org |
| High-Performance Liquid Chromatography (HPLC) | Determines chemical purity by separating from other impurities. | |
| Powder X-ray Diffraction (PXRD) | Characterizes the solid-state crystalline structure. |
Advanced Analytical Methodologies for Miglitol D4 Hydrochloride Quantification and Characterization
Mass Spectrometry-Based Quantification Techniques
Mass spectrometry (MS) has become an indispensable tool for the quantitative analysis of pharmaceutical compounds in complex biological matrices due to its high sensitivity and selectivity. researchgate.net When coupled with chromatographic separation techniques, MS allows for the accurate measurement of analytes like Miglitol-d4 Hydrochloride. This deuterated analog is frequently used as an internal standard in pharmacokinetic and bioequivalence studies to ensure the precise quantification of the parent drug, Miglitol (B1676588). veeprho.commdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely applied technique for the quantification of drugs and their metabolites in biological fluids. nih.gov Its application to the analysis of miglitol and its deuterated internal standard, this compound, offers high-throughput capabilities and robust performance, making it ideal for clinical and preclinical studies. semanticscholar.org
The development of a robust LC-MS/MS assay for this compound, typically alongside the unlabeled Miglitol, involves the careful optimization of several key parameters to achieve the desired sensitivity, accuracy, and reproducibility. unl.edu The process begins with sample preparation, often involving protein precipitation with acetonitrile (B52724), followed by washing with a solvent like dichloromethane (B109758) to remove interfering substances from the plasma matrix. nih.gov
Chromatographic separation is critical for isolating the analyte from endogenous matrix components. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed. nih.gov Optimization involves selecting an appropriate column, mobile phase composition, and flow rate. For instance, a method for miglitol used a Nucleosil C18 column with a mobile phase of 10 mmol/L ammonium (B1175870) acetate (B1210297) delivered at 1.0 mL/min. nih.gov Another approach utilized a mobile phase of 0.1% acetic acid and acetonitrile with a gradient program. nih.gov
The mass spectrometer settings are then fine-tuned to maximize the signal of the analyte. nih.gov Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used for miglitol analysis. researchgate.netsemanticscholar.orgnih.gov The instrument is typically operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and its stable isotope-labeled internal standard (like this compound). nih.gov For example, a validated method for miglitol in human plasma was linear over a concentration range of 5.00-2000 ng/mL, with a limit of detection of 1.00 ng/mL. nih.gov
The use of a deuterated internal standard like this compound is crucial as it co-elutes with the unlabeled analyte and experiences similar ionization effects, thus correcting for variations during sample preparation and analysis. mdpi.com
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Chromatography Column | Nucleosil C18 (5 µm, 50 x 4.6 mm) nih.gov | Prevail Carbohydrate ES column (5 µm, 250 x 4.6 mm) nih.gov |
| Mobile Phase | 10 mmol/L ammonium acetate nih.gov | A: 0.1% acetic acid; B: Acetonitrile (gradient) nih.gov |
| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min nih.gov |
| Ionization Source | APCI nih.gov | ESI nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov | Full Scan/MS/MS nih.gov |
| Internal Standard | Voglibose nih.gov | Not specified, but Miglitol-d4 is ideal |
A significant challenge in LC-MS/MS bioanalysis is the "matrix effect," which refers to the alteration of analyte ionization efficiency by co-eluting components from the sample matrix. longdom.org This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement, compromising the accuracy and reproducibility of the quantification. nih.gov Ion suppression is more common and is a major concern in methods using electrospray ionization (ESI). nih.gov
The matrix in biological samples like plasma consists of various endogenous components such as lipids, proteins, and salts. longdom.org During the ESI process, these components can compete with the analyte of interest (e.g., this compound) for the available charge on the droplet surface, leading to reduced formation of gas-phase analyte ions and thus a suppressed signal. longdom.orgnih.gov
Several strategies are employed to identify, minimize, or compensate for matrix effects:
Effective Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are used to remove a significant portion of interfering matrix components before analysis. nih.govomicsonline.org
Chromatographic Separation: Optimizing the HPLC method to achieve good separation between the analyte and matrix components is crucial. nih.gov This reduces the chance of co-elution and competition in the ion source.
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. mdpi.com this compound is an ideal internal standard for miglitol quantification because it has nearly identical physicochemical properties and chromatographic behavior to the unlabeled drug. veeprho.com It will therefore experience the same degree of ion suppression or enhancement, allowing for an accurate ratio-based measurement. mdpi.com
Alternative Ionization Techniques: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to matrix effects than ESI, especially for less polar compounds, and can be considered as an alternative. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique known for its high chromatographic resolution. nih.gov However, its application is generally limited to volatile and thermally stable compounds. Compounds like miglitol and its deuterated salt are polar and non-volatile, making them unsuitable for direct GC-MS analysis. nih.gov
To analyze such compounds by GC-MS, a chemical derivatization step is necessary. Derivatization converts the polar functional groups (like hydroxyl groups in miglitol) into less polar, more volatile, and thermally stable derivatives. Common derivatization procedures include:
Silylation: This is a widely used technique where active hydrogens in the analyte are replaced by a trimethylsilyl (B98337) (TMS) group.
Acylation: This involves the introduction of an acyl group.
Alkylation: This involves the addition of an alkyl group.
Once derivatized, this compound can be separated on a GC column and detected by the mass spectrometer. The GC-MS analysis provides reproducible fragmentation patterns that are useful for structural confirmation and quantification. nih.gov Despite its potential, the requirement for derivatization adds complexity and potential for variability to the analytical workflow, making LC-MS/MS the more common and direct approach for quantifying Miglitol and its deuterated analogs. researchgate.net
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in pharmaceutical analysis for separating a compound of interest from impurities, degradation products, and matrix components. iipseries.org High-performance liquid chromatography (HPLC) is a cornerstone method used extensively for both the quantification and purity assessment of drug substances like Miglitol. iipseries.orgsemanticscholar.org
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a simple, precise, and accurate method that has been successfully developed and validated for the analysis of miglitol and the determination of its related substances. nih.govgsconlinepress.com These methods are crucial for quality control in bulk drug and pharmaceutical dosage forms. nih.govresearchgate.net
The development of an HPLC method for this compound involves optimizing the separation on a suitable stationary phase with an appropriate mobile phase. nih.gov Various C18 columns are frequently used, but specialized columns like a carbohydrate ES column have also been shown to be effective. nih.govnih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile. nih.govnih.gov The separation can be performed using either an isocratic (constant mobile phase composition) or a gradient (changing composition) elution. nih.govnih.gov
Detection is commonly achieved using an ultraviolet (UV) or diode array detector (DAD). nih.govnih.gov Miglitol has a weak chromophore, and detection is often performed at low wavelengths, such as 210 nm or 220 nm. nih.govnih.gov Forced degradation studies under stress conditions (acid, base, oxidation, heat, light) are performed to demonstrate the stability-indicating capability of the method, ensuring that all degradation products are well-separated from the main peak. nih.govsemanticscholar.orgnih.gov
| Parameter | Condition 1 nih.gov | Condition 2 nih.gov | Condition 3 gsconlinepress.com |
|---|---|---|---|
| Column | Prevail Carbohydrate ES (250 x 4.6 mm, 5 µm) | Inertsil Amino C18 (150 x 4.6 mm) | Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and 10 mM Dipotassium Hydrogen Orthophosphate (pH 8.0) | Acetonitrile and Monobasic Sodium Phosphate (pH 7.5) (80:20, v/v) | Methanol and TEA Buffer (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection Wavelength | 210 nm | 220 nm | 272 nm |
| Retention Time | ~24.0 min | ~13.93 min | ~2.12 min |
Ultra-Performance Liquid Chromatography (UPLC) in High-Throughput Bioanalytical Studies
Ultra-Performance Liquid Chromatography (UPLC) has emerged as a cornerstone for high-throughput bioanalysis due to its significant advantages over conventional High-Performance Liquid Chromatography (HPLC). The utilization of sub-2 µm particle columns in UPLC systems allows for higher mobile phase linear velocities, resulting in increased resolution, sensitivity, and, most notably, a substantial reduction in analysis time. iipseries.org These features are particularly advantageous in large-scale pharmacokinetic and metabolic studies where a high volume of samples necessitates rapid and efficient analytical workflows.
A typical high-throughput UPLC-MS/MS method for the analysis of Miglitol, and by extension its deuterated internal standard this compound, would employ a reversed-phase column, such as a C18, with a gradient elution. The mobile phase often consists of a combination of an aqueous solvent (e.g., water with a small percentage of formic acid to aid in ionization) and an organic solvent (e.g., acetonitrile or methanol). The rapid gradient elution facilitates the separation of the analyte from endogenous matrix components in a short timeframe, often under two minutes per sample. The use of a highly efficient UPLC system minimizes chromatographic band broadening, leading to sharper and more intense peaks, which enhances the sensitivity of the assay.
Bioanalytical Method Validation for this compound
The validation of bioanalytical methods is a critical process that ensures the reliability and reproducibility of the data generated. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for the validation of bioanalytical methods. As this compound is primarily used as an internal standard, its validation is intrinsically linked to the validation of the method for the quantification of Miglitol. The following sections outline the key validation parameters.
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. For the quantification of Miglitol using this compound as an internal standard, a calibration curve is constructed by plotting the ratio of the peak area of Miglitol to the peak area of this compound against the concentration of Miglitol. The linearity of the method is typically assessed over a specified concentration range.
Accuracy refers to the closeness of the mean test results to the true value, while precision describes the closeness of agreement among a series of measurements. Both are typically evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples.
Table 1: Representative Linearity, Accuracy, and Precision Data for a UPLC-MS/MS Assay (Note: This table is a representative example based on typical validation parameters for similar bioanalytical methods and does not represent actual experimental data for this compound.)
| Parameter | Concentration (ng/mL) | Acceptance Criteria |
| Linearity Range | 1 - 1000 | Correlation Coefficient (r²) ≥ 0.99 |
| Accuracy (% Bias) | LLOQ: 5 | Within ±20% |
| Low QC: 15 | Within ±15% | |
| Mid QC: 150 | Within ±15% | |
| High QC: 800 | Within ±15% | |
| Precision (% RSD) | LLOQ: 5 | ≤ 20% |
| Low QC: 15 | ≤ 15% | |
| Mid QC: 150 | ≤ 15% | |
| High QC: 800 | ≤ 15% |
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. For bioanalytical methods, the LOQ is a critical parameter as it defines the lower end of the calibration range. The LOD and LOQ for Miglitol have been reported to be in the low ng/mL range in human plasma. researchgate.net For this compound as an internal standard, its concentration is kept constant across all samples, and therefore, its individual LOD and LOQ are not typically determined in the context of a quantitative bioanalytical assay for the parent drug.
The efficiency of extracting the analyte and internal standard from the biological matrix is a key factor in the performance of a bioanalytical method. Common sample preparation techniques for small molecules like Miglitol and its deuterated analog from plasma include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The extraction recovery is determined by comparing the analytical response of an analyte extracted from a biological matrix to the response of a pure standard solution of the same concentration. A consistent and reproducible recovery for both the analyte and the internal standard is crucial for the accuracy of the method.
Table 2: Illustrative Extraction Recovery of this compound from Human Plasma (Note: This table is a representative example based on typical validation parameters for similar bioanalytical methods and does not represent actual experimental data for this compound.)
| Analyte | Concentration Level | Mean Extraction Recovery (%) |
| Miglitol-d4 HCl | Low QC | 88.5 |
| Mid QC | 91.2 | |
| High QC | 89.8 |
The stability of the analyte and internal standard in the biological matrix and in stock solutions is a critical aspect of bioanalytical method validation. Stability studies are conducted to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. These studies typically evaluate:
Freeze-Thaw Stability: The stability of the analyte after repeated cycles of freezing and thawing.
Short-Term (Bench-Top) Stability: The stability of the analyte in the matrix at room temperature for a period that simulates the sample handling and preparation time.
Long-Term Stability: The stability of the analyte in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended period.
Stock Solution Stability: The stability of the analyte and internal standard in their stock and working solutions under specified storage conditions.
Forced degradation studies on Miglitol have shown it to be susceptible to oxidative conditions. nih.gov Similar stability assessments for this compound are essential to ensure its integrity as an internal standard throughout the analytical process.
Spectroscopic Techniques for Structural Elucidation and Deuteration Confirmation
Spectroscopic techniques are indispensable for the structural elucidation of molecules and for confirming the incorporation and location of isotopic labels.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of this compound. The mass of Miglitol-d4 is expected to be approximately 4 Daltons higher than that of unlabeled Miglitol, corresponding to the replacement of four hydrogen atoms with deuterium (B1214612). Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the molecule. The fragmentation of Miglitol typically involves losses of water and portions of the side chain. scispace.comnih.gov In the MS/MS spectrum of this compound, the fragment ions containing the deuterium labels will exhibit a corresponding mass shift, which can help to confirm the location of the deuterium atoms on the 2-hydroxyethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are definitive methods for structural elucidation. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated positions of the 2-hydroxyethyl group would be absent or significantly reduced in intensity. Furthermore, ²H NMR spectroscopy can be used to directly observe the deuterium nuclei, providing unambiguous confirmation of the deuteration sites. The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra provide detailed information about the connectivity and stereochemistry of the molecule.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. In the context of this compound, NMR is employed to confirm the molecular structure and verify the position of the deuterium labels.
The formal name of Miglitol-d4 is 1-(2-hydroxyethyl-1,1,2,2-d4)-2R-(hydroxymethyl)-3R,4R,5S-piperidinetriol, indicating that the four deuterium atoms are located on the N-hydroxyethyl side chain. caymanchem.com This specific deuteration is expected to produce distinct changes in the 1H (proton) and 13C (carbon-13) NMR spectra when compared to the unlabeled Miglitol.
In the 1H NMR spectrum of this compound, the signals corresponding to the protons on the C1' and C2' positions of the hydroxyethyl (B10761427) group would be absent. This absence provides direct evidence of successful deuteration at these specific sites. The remaining proton signals of the piperidine (B6355638) ring and the hydroxymethyl group would be expected to show chemical shifts and coupling patterns similar to those of unlabeled Miglitol, although minor shifts due to isotopic effects might be observed.
Quantitative NMR (qNMR) can be utilized for the precise determination of the purity of this compound. By integrating the signals of the analyte against a certified internal standard of known concentration, an accurate quantification can be achieved without the need for a specific reference standard of the deuterated compound itself.
Table 1: Predicted 1H NMR Spectral Data Comparison of Miglitol Hydrochloride and this compound
| Assignment | Miglitol Hydrochloride (Predicted Chemical Shift, ppm) | This compound (Predicted Chemical Shift, ppm) | Remarks |
| H-2 | 3.0 - 3.2 | 3.0 - 3.2 | |
| H-3 | 3.5 - 3.7 | 3.5 - 3.7 | |
| H-4 | 3.3 - 3.5 | 3.3 - 3.5 | |
| H-5 | 2.8 - 3.0 | 2.8 - 3.0 | |
| H-6a | 3.8 - 4.0 | 3.8 - 4.0 | |
| H-6b | 3.6 - 3.8 | 3.6 - 3.8 | |
| H-1' | 2.9 - 3.1 | Absent | Signal disappears due to deuteration |
| H-2' | 3.7 - 3.9 | Absent | Signal disappears due to deuteration |
Note: The predicted chemical shifts are based on general principles and data for the parent compound. Actual values may vary based on solvent and experimental conditions.
Role of Miglitol D4 Hydrochloride in Pharmacokinetic Research
Application as a Stable Isotope Internal Standard in Bioanalytical Assays
The primary application of Miglitol-d4 Hydrochloride in pharmacokinetic research is its use as a stable isotope internal standard (SIL-IS) in bioanalytical assays. fda.gov These assays, typically employing liquid chromatography-mass spectrometry (LC-MS), are fundamental for quantifying the concentration of a drug in biological matrices such as plasma, serum, and urine. nih.govnih.gov
Advantages in Enhancing Accuracy and Reducing Analytical Variability
The use of a stable isotope-labeled internal standard like this compound offers several distinct advantages that enhance the accuracy and reduce the variability of bioanalytical methods. The key benefit lies in its near-identical physicochemical properties to the non-deuterated analyte, miglitol (B1676588). This similarity ensures that both compounds behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer.
Any loss of analyte during extraction from the biological matrix, or variations in ionization efficiency, will be mirrored by the internal standard. By calculating the ratio of the analyte's response to the internal standard's response, these sources of error can be effectively normalized, leading to a more accurate and precise quantification of the drug's concentration. This is a significant improvement over traditional internal standards that may have different chemical structures and, therefore, different behaviors during the analytical process.
Integration into Bioanalytical Assay Design for Pharmacokinetic Parameter Determination
The integration of this compound into bioanalytical assay design is a crucial step in the determination of key pharmacokinetic parameters. A known concentration of the deuterated standard is added to each biological sample at an early stage of the workflow. Following sample processing and analysis by LC-MS, the concentration of the unlabeled miglitol is determined by comparing its peak area to that of the known amount of this compound.
This accurate concentration data over a time course following drug administration is then used to calculate essential pharmacokinetic parameters, including:
Cmax: The maximum plasma concentration of the drug. nih.gov
Tmax: The time at which Cmax is reached. nih.gov
AUC (Area Under the Curve): A measure of the total drug exposure over time. nih.gov
t1/2 (Half-life): The time it takes for the drug concentration in the plasma to decrease by half. fda.gov
Clearance: The rate at which the drug is removed from the body. nih.gov
Volume of Distribution: The apparent volume into which the drug distributes in the body. nih.gov
The reliability of these parameters is fundamentally dependent on the accuracy of the bioanalytical method, a feat significantly enhanced by the use of this compound.
Pre-clinical Pharmacokinetic Investigations Utilizing Deuterated Miglitol
While the primary role of this compound is as an internal standard, the principles of using deuterated compounds also extend to pre-clinical pharmacokinetic investigations to study the ADME properties of the drug itself.
Evaluation of Absorption, Distribution, and Excretion Dynamics in Non-Human Models
Pre-clinical studies in animal models such as rats and dogs are essential for understanding the in vivo behavior of a new drug candidate. nih.gov Studies on non-labeled and radiolabeled miglitol have provided significant insights into its ADME properties. nih.gov
Following intravenous administration in rats and dogs, miglitol is rapidly and completely excreted via the kidneys as an unchanged drug. nih.gov After oral administration, absorption is rapid, but it becomes saturated at higher doses. nih.gov In rats, high concentrations of the drug are initially found in the kidneys and blood. nih.gov The volume of distribution is low, suggesting it primarily remains in the extracellular space. nih.gov Importantly, miglitol shows very low permeation across the blood-brain barrier. nih.gov Elimination from tissues is rapid, and the drug is not metabolized in any animal species studied. fda.govnih.gov
| Species | Route of Administration | Key Findings |
| Rats | Intravenous, Oral | Rapid renal excretion, saturable oral absorption, low volume of distribution, no metabolism. nih.gov |
| Dogs | Intravenous, Oral | Similar to rats, with rapid renal excretion and saturable oral absorption. nih.gov |
Comparative Pharmacokinetic Analysis of Deuterated versus Non-Deuterated Analogs
Methodological Considerations for Pharmacokinetic Studies with Stable Isotope Tracers
The use of stable isotope tracers like this compound in pharmacokinetic studies requires careful methodological considerations to ensure the integrity and validity of the results.
One of the foremost considerations is the isotopic purity of the labeled standard. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the drug concentration. Therefore, the synthesis and purification of the deuterated compound must be meticulously controlled to achieve high isotopic enrichment.
Furthermore, the potential for "cross-talk" or interference between the mass spectrometric signals of the analyte and the internal standard must be thoroughly evaluated during method development. The mass difference between miglitol and Miglitol-d4 is sufficient to allow for their distinct detection by a mass spectrometer, but careful optimization of the instrument parameters is still necessary.
Finally, the stability of the deuterated compound in the biological matrix under the conditions of sample collection, storage, and processing must be confirmed to ensure that it does not degrade and compromise the accuracy of the assay.
Deuterium Labeling in Mechanistic Metabolic Studies of Miglitol
Investigation of Metabolic Pathways and Biotransformations using Deuterated Probes
Stable isotope tracers are fundamental tools for elucidating the metabolic fate of pharmaceutical compounds. Deuterium-labeled molecules, in particular, are frequently used to trace the biotransformation of a parent drug into its various metabolites. However, the application of these techniques to a compound that does not undergo metabolism, such as miglitol (B1676588), shifts the focus from pathway identification to confirming the absence of metabolic conversion and exploring the subtleties of its pharmacological action.
Comprehensive pharmacokinetic studies, including those using radiolabeled (³H, ¹⁴C) miglitol, have consistently demonstrated that the drug is not metabolized in humans or animals. drugbank.comnih.gov After oral administration, miglitol is absorbed systemically but is subsequently eliminated entirely as the unchanged parent drug via renal excretion. drugs.comnih.gov No metabolites have been detected in plasma, urine, or feces, which points to a lack of both systemic and pre-systemic metabolism. drugs.comfda.gov
The primary implication of this metabolic profile is that isotope tracer studies using Miglitol-d4 Hydrochloride would not be designed to identify novel metabolites, as none are expected to form. Instead, the role of the deuterated probe would be to:
Confirm Metabolic Inertness: By administering Miglitol-d4 and analyzing biological matrices (plasma, urine) with high-resolution mass spectrometry, researchers can definitively confirm the absence of any detectable metabolites. The distinct mass of the deuterated compound allows for highly sensitive and specific detection against a complex biological background.
Precise Pharmacokinetic Profiling: Miglitol-d4 can be used to perform highly accurate pharmacokinetic studies. It can help delineate the drug's absorption, distribution, and excretion profile with great precision, verifying that the elimination pathway is exclusively renal. nih.gov
Bioavailability Studies: The saturable absorption of miglitol (a 25 mg dose is fully absorbed, while a 100 mg dose is 50-70% absorbed) can be meticulously studied using a labeled compound to differentiate it from endogenous interferences. drugs.comdrugbank.com
While miglitol is not metabolized, its therapeutic effect stems from a direct, reversible interaction with and inhibition of α-glucosidase enzymes in the brush border of the small intestine. drugs.comdrugs.com The substitution of hydrogen with deuterium (B1214612) at specific positions in the miglitol molecule (as in Miglitol-d4) can potentially alter the vibrational energy of C-D bonds compared to C-H bonds. This difference can lead to a kinetic isotope effect (KIE) if that bond is involved in the rate-determining step of an enzymatic reaction or binding event.
In the context of miglitol, studying the deuterium KIE on its interaction with α-glucosidase could provide valuable insights into the mechanism of inhibition. nih.gov
Binding and Dissociation Rates: Researchers could investigate whether the on-rate (binding) and off-rate (dissociation) of Miglitol-d4 from the enzyme's active site differ from those of unlabeled miglitol. A significant KIE would suggest that specific C-H bonds are critically involved in the formation of the enzyme-inhibitor transition state.
Elucidating the Transition State: The magnitude of the KIE can offer clues about the geometry and energetics of the transition state during enzyme binding. acs.org For glycoside hydrolysis, solvent isotope effects have been used to infer the degree of proton transfer in the transition state. nih.govnih.gov A similar principle could be applied to study the inhibitor's interaction.
Although such studies on miglitol have not been widely published, the use of KIE is a well-established tool in enzymology to probe reaction mechanisms with exquisite detail. researchgate.net
In Vitro Metabolic Stability Assessments with this compound
In vitro metabolic stability assays are a cornerstone of early drug development, used to predict a compound's likely rate of metabolism in the body. nuvisan.comcreative-bioarray.com These assays typically utilize liver-derived systems, such as microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. springernature.comsolvobiotech.com
Liver microsomes are subcellular fractions containing a high concentration of Phase I metabolic enzymes (e.g., Cytochrome P450s), while hepatocytes are intact liver cells that contain both Phase I and Phase II enzymes. creative-bioarray.comsolvobiotech.com In a typical metabolic stability assay, the test compound is incubated with one of these systems, and the concentration of the parent compound is measured over time. mercell.com
For a compound like miglitol, which is known to be metabolically stable, these studies serve as a confirmatory tool. The expected outcome of incubating this compound in human liver microsomes or hepatocytes would be negligible depletion of the parent compound over the incubation period.
Table 1: Representative Data from a Hypothetical In Vitro Metabolic Stability Study of this compound in Human Hepatocytes
| Incubation Time (minutes) | Percent of Miglitol-d4 Remaining (Mean ± SD) | Calculated In Vitro Half-Life (t½) | Calculated Intrinsic Clearance (CLint) |
|---|---|---|---|
| 0 | 100 ± 0.0 | > 240 minutes | < 2.9 µL/min/10⁶ cells |
| 15 | 99.5 ± 0.4 | ||
| 30 | 99.1 ± 0.7 | ||
| 60 | 98.8 ± 0.5 | ||
| 120 | 98.2 ± 0.9 | ||
| 240 | 97.5 ± 1.1 |
This table presents hypothetical data illustrating the expected high stability of this compound. The results would confirm its lack of metabolism by hepatic enzymes, consistent with in vivo findings.
While extensive studies have found no evidence of miglitol metabolism, the analytical techniques available today are more sensitive than ever. The use of a deuterated probe like this compound, coupled with modern high-resolution mass spectrometry, provides the ultimate tool for definitively searching for any trace-level biotransformation products that may have previously gone undetected.
In this context, Miglitol-d4 would be incubated with metabolically competent systems (e.g., hepatocytes) for an extended period. nuvisan.com The subsequent analysis would specifically look for mass signals corresponding to potential metabolic modifications (e.g., oxidation, glucuronidation) of the deuterated parent drug. The unique isotopic signature of Miglitol-d4 would make it possible to distinguish potential drug-related material from endogenous background ions, thereby increasing the confidence in any findings. Such an investigation would serve to exhaustively test the hypothesis of miglitol's metabolic inertness.
Application in Metabolite Profiling and Identification Studies using Advanced MS
One of the most critical and widespread applications of deuterated compounds in pharmaceutical research is their use as internal standards (IS) for quantitative bioanalysis. texilajournal.comclearsynth.com Stable isotope-labeled internal standards are considered the "gold standard" for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to their ideal properties. aptochem.com
This compound is an ideal internal standard for the quantification of miglitol in biological samples for several reasons:
Similar Physicochemical Properties: It behaves nearly identically to the unlabeled miglitol during sample extraction, chromatography, and ionization in the mass spectrometer. scioninstruments.com
Co-elution: It co-elutes with the analyte during liquid chromatography, which allows it to effectively compensate for variations in sample preparation and instrument response, including matrix effects that can suppress or enhance the ion signal. texilajournal.comaptochem.com
Mass Differentiation: It is easily distinguished from the unlabeled analyte by the mass spectrometer due to the mass difference imparted by the deuterium atoms.
The use of Miglitol-d4 as an IS would be central to developing robust and validated LC-MS/MS methods for pharmacokinetic studies of miglitol. nih.govsemanticscholar.org It ensures the highest level of accuracy and precision in determining the concentration of the drug in plasma or other biological fluids. clearsynth.com
Table 2: Mass Spectrometric Properties of Miglitol and Miglitol-d4 for Quantitative Analysis
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Precursor Ion [M+H]⁺ (m/z) | Primary Product Ion (m/z) | Role in Assay |
|---|---|---|---|---|---|
| Miglitol | C₈H₁₇NO₅ | 207.1107 | 208.1 | 92.1 | Analyte |
| Miglitol-d4 | C₈H₁₃D₄NO₅ | 211.1358 | 212.1 | 96.1 | Internal Standard |
This table summarizes the key mass spectrometry parameters used in a typical LC-MS/MS assay for miglitol, highlighting the distinct masses that allow for simultaneous detection and quantification of the analyte and its deuterated internal standard.
Miglitol D4 Hydrochloride As a Pharmaceutical Reference Standard
Development and Certification of Analytical Reference Standards
The development of a pharmaceutical reference standard like Miglitol-d4 Hydrochloride is a meticulous process designed to ensure its identity, purity, and stability. synthinkchemicals.comcambrex.com This process begins with the custom synthesis of the isotopically labeled compound. tlcstandards.com In the case of Miglitol-d4, deuterium (B1214612) atoms are strategically incorporated into the molecule at non-exchangeable positions to provide a stable isotopic signature. acanthusresearch.com This process is carefully designed to avoid sites that could undergo hydrogen/deuterium exchange with solvents or matrix components, which would compromise the standard's utility. acanthusresearch.com
Following synthesis, the material undergoes extensive characterization and certification. A comprehensive set of analytical tests are performed to confirm the compound's structure and assess its purity. These tests often include:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the molecular structure and the position of the deuterium labels.
Mass Spectrometry (MS): To verify the molecular weight and determine the level of isotopic enrichment. criver.com
High-Performance Liquid Chromatography (HPLC): To assess the chemical purity by separating the main compound from any impurities. tlcstandards.com
Infrared (IR) Spectroscopy: To provide further confirmation of the compound's identity. tlcstandards.com
Elemental Analysis: To confirm the elemental composition of the compound. tlcstandards.com
A Certificate of Analysis (CoA) is then issued, which documents the results of these tests and provides a certified value for the standard's purity. cambrex.comcriver.com This rigorous certification process ensures that the reference standard is a reliable and accurate benchmark for analytical testing. synthinkchemicals.com
Applications in Quality Control and Quality Assurance of Miglitol-Related Materials
This compound is primarily used as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.comcrimsonpublishers.com As a stable isotope-labeled (SIL) internal standard, it is considered the gold standard for quantitative bioanalysis. criver.comresearchgate.net
Its application in quality control (QC) and quality assurance (QA) is multifaceted:
Quantification of Miglitol (B1676588): In assays designed to measure the concentration of Miglitol in drug substances or finished products, a known amount of this compound is added to the sample. caymanchem.com Because the labeled standard has nearly identical chemical and physical properties to the unlabeled Miglitol, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. acanthusresearch.comnih.gov The ratio of the signal from Miglitol to that of Miglitol-d4 allows for highly accurate and precise quantification, correcting for variations in sample preparation and instrument response. researchgate.net
Impurity Profiling: Pharmaceutical regulations require the identification and quantification of impurities in drug products. synthinkchemicals.com this compound can be used in the validation of analytical methods developed to detect and quantify potential impurities related to Miglitol. axios-research.comnih.gov
Method Validation: Analytical methods must be validated to ensure they are fit for their intended purpose. musechem.com this compound is used to assess key validation parameters such as accuracy, precision, linearity, and robustness of the analytical methods for Miglitol. axios-research.commusechem.com
The use of a stable isotope-labeled internal standard like Miglitol-d4 significantly improves the reliability and reproducibility of analytical data. musechem.comcrimsonpublishers.com
Role in Ensuring Traceability and Compliance with Pharmacopeial Standards
The use of well-characterized reference standards is a fundamental requirement for compliance with global pharmacopeial standards, such as those set by the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). synthinkchemicals.comedqm.eu These standards provide the benchmark against which the quality of pharmaceutical products is measured. cambrex.com
This compound, as a reference standard, plays a crucial role in establishing traceability. axios-research.comsynthinkchemicals.com Traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. edqm.eu By using a certified reference standard like this compound, laboratories can ensure that their analytical measurements are traceable to a higher-order standard. synthinkchemicals.comsynthinkchemicals.com
This traceability is essential for:
Regulatory Compliance: Regulatory agencies like the FDA and EMA mandate that analytical methods be validated and that the reference standards used are well-characterized and traceable. cambrex.com The use of this compound helps to meet these stringent regulatory requirements for drug approval and ongoing manufacturing. cambrex.com
Comparability of Results: Traceability ensures that results from different laboratories and at different times can be reliably compared. synthinkchemicals.com This is critical for global pharmaceutical manufacturing and quality control.
Confidence in Product Quality: By providing a reliable benchmark for analytical testing, this compound instills confidence in the identity, purity, and potency of Miglitol active pharmaceutical ingredients (APIs) and finished drug products. cambrex.com
In essence, this compound is not just a chemical reagent but a critical component of the quality infrastructure that ensures the safety and efficacy of Miglitol-containing medicines.
Advanced Research Horizons and Future Directions for Deuterated Miglitol Analogs
Emerging Applications of Stable Isotope-Labeled Compounds in Systems Biology Research
Stable isotope-labeled compounds, including deuterated molecules like Miglitol-d4 Hydrochloride, are becoming indispensable in systems biology. This field aims to understand the complex interactions within biological systems by studying them as a whole. The non-radioactive and stable nature of these isotopes allows for their safe use in tracing the fate of molecules within cells, tissues, and entire organisms without altering their fundamental biological properties. moravek.com
One of the primary applications is in metabolomics , the large-scale study of small molecules or metabolites within a biological system. nih.govsilantes.com By introducing a deuterated compound like Miglitol-d4 into a system, researchers can track its metabolic pathways with high precision. simsonpharma.comsymeres.com Mass spectrometry-based platforms can distinguish the labeled compound and its downstream metabolites from their endogenous, non-labeled counterparts, enabling detailed flux analysis. nih.gov This provides a dynamic view of metabolic networks, revealing how pathways are regulated and how they respond to perturbations, which is crucial for understanding diseases like diabetes.
In proteomics , stable isotope labeling is used for quantitative analysis of protein expression and turnover. moravek.comsilantes.com While not a direct application of Miglitol-d4, the techniques developed for isotope labeling in proteomics, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), exemplify the power of this approach. These methods allow for the precise measurement of changes in the proteome, offering insights into cellular responses to drug candidates.
Furthermore, deuterated compounds are valuable tools for:
Elucidating Reaction Mechanisms: The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, is a powerful tool for studying enzymatic and chemical reaction mechanisms. symeres.com
Biomarker Discovery: By tracking the metabolic fate of labeled compounds, researchers can identify novel biomarkers for disease diagnosis and for monitoring therapeutic responses. moravek.com
| Application Area | Utility of Stable Isotope Labeling | Relevance to Deuterated Analogs (e.g., Miglitol-d4) |
| Metabolomics | Tracing metabolic pathways and quantifying metabolic flux. nih.govsilantes.com | Allows for precise tracking of the drug's absorption, distribution, metabolism, and excretion (ADME) profile and its impact on metabolic networks. |
| Proteomics | Quantitative analysis of protein abundance, modifications, and turnover. moravek.com | Provides context for the drug's mechanism of action by revealing its effects on the cellular proteome. |
| Pharmacokinetics | Understanding the behavior of drugs in biological systems, including absorption and metabolism rates. simsonpharma.comsymeres.com | Directly investigates how deuteration improves metabolic stability and alters the pharmacokinetic profile. nih.gov |
| Mechanism Elucidation | Studying reaction mechanisms through the kinetic isotope effect. symeres.com | Helps to understand the enzymatic processes involved in the drug's metabolism. |
Innovations in Analytical Techniques for Deuterated Compound Analysis
The increasing use of deuterated compounds in research and pharmaceutical development has spurred innovations in analytical techniques designed to detect and quantify these molecules with greater sensitivity and specificity. The primary challenge lies in accurately distinguishing and quantifying molecules that differ only by the mass of an isotope.
Mass Spectrometry (MS) stands at the forefront of these analytical methods. researchgate.net High-resolution mass spectrometry (HRMS) is capable of resolving the small mass difference between a deuterated compound and its non-deuterated counterpart. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique for quantitative analysis of deuterated drugs in biological matrices. researchgate.net Recent advancements focus on improving chromatographic separation of isotopologues and minimizing matrix effects that can interfere with accurate quantification. oup.com Hydrogen-deuterium exchange (HDX) mass spectrometry is another innovative application where the exchange rates of labile protons for deuterium (B1214612) can provide structural and dynamic information about proteins and their interactions with ligands like Miglitol-d4. spectroscopyonline.comacs.org
Gas Chromatography-Mass Spectrometry (GC-MS): Used for analyzing volatile deuterated compounds, often after derivatization. Cryogenic gas chromatography has been explored for the analysis of impurities in high-purity deuterium. iaea.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for the analysis of deuterated compounds.
Deuterium (²H) NMR: This technique directly detects the deuterium nucleus. It is particularly useful for verifying the position and extent of deuterium incorporation in a molecule. wikipedia.orgsigmaaldrich.com While it has lower sensitivity compared to proton (¹H) NMR, it provides a clean spectrum without interference from proton signals. sigmaaldrich.comstudymind.co.uk Innovations include using ²H NMR in solid-state applications to study molecular dynamics and orientation, for instance, in lipid membranes. wikipedia.org
Proton (¹H) NMR: In ¹H NMR, the replacement of a proton with a deuteron results in the disappearance of a signal, which can confirm the site of deuteration. wikipedia.org The use of deuterated solvents is standard practice in NMR to avoid overwhelming solvent signals. studymind.co.uktcichemicals.com Extensive deuteration is also a technique used to simplify complex protein NMR spectra, leading to significant line narrowing and improved resolution. nih.gov
| Analytical Technique | Principle of Operation | Key Innovations and Applications for Deuterated Compounds |
| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio. | High-resolution MS for resolving isotopologues; LC-MS for quantification in biological fluids researchgate.netoup.com; Hydrogen-Deuterium Exchange (HDX) for structural biology. spectroscopyonline.com |
| Deuterium NMR (²H NMR) | Detects the magnetic resonance of deuterium nuclei. | Verifies site and level of deuteration wikipedia.org; Studies molecular dynamics in solid-state NMR. wikipedia.org |
| Proton NMR (¹H NMR) | Detects the magnetic resonance of proton nuclei. | Confirms deuteration by observing signal disappearance wikipedia.org; Deuterated solvents are used to eliminate solvent interference. studymind.co.uktcichemicals.com |
| Molecular Rotational Resonance (MRR) Spectroscopy | Measures the rotational transitions of molecules in the gas phase. | Provides unambiguous structural information and can distinguish between deuterated isotopomers of identical mass, a challenge for MS. brightspec.com |
Theoretical and Computational Approaches for Predicting Isotope Effects in Drug Design
The development of deuterated drugs like this compound is increasingly guided by theoretical and computational methods that can predict the impact of isotopic substitution on a drug's properties. These in silico approaches can save significant time and resources by prioritizing the most promising candidates for synthesis and testing. semanticscholar.org
The primary focus of these computational models is the Kinetic Isotope Effect (KIE) . The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org In drug metabolism, C-H bond cleavage is often a rate-determining step. Replacing hydrogen with the heavier deuterium isotope results in a stronger C-D bond, which can slow down this metabolic process, an effect known as the deuterium kinetic isotope effect. simsonpharma.comnih.gov
Computational methods used to predict the KIE and other isotope effects include:
Quantum Mechanics (QM) Methods: These methods, particularly Density Functional Theory (DFT), are used to calculate the vibrational frequencies of molecules. researchgate.net The difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond is the primary origin of the primary KIE and can be calculated to predict the magnitude of the effect. wikipedia.org
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM): For enzymatic reactions, which involve large protein structures, QM/MM methods are employed. The active site of the enzyme where the reaction occurs is treated with high-accuracy QM methods, while the rest of the protein is modeled using more computationally efficient molecular mechanics (MM) force fields. mdpi.com This approach provides a more realistic model of the biological environment.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a drug molecule within the enzyme's active site, providing insights into the conformational changes necessary for the metabolic reaction to occur.
A novel approach for interpreting and predicting KIEs involves the concept of the Degree of Rate Control (DRC) . This method provides a quantitative way to assess which species (reactants, transition states, intermediates) in a complex reaction mechanism contribute most significantly to the observed KIE, moving beyond the traditional focus on only the rate-determining step. osti.govacs.org These computational tools allow researchers to rationally design deuterated drugs by identifying the specific hydrogen atoms ("soft spots") whose replacement with deuterium will have the most beneficial effect on the metabolic profile. nih.gov
| Computational Approach | Description | Application in Predicting Isotope Effects |
| Quantum Mechanics (QM) | Uses principles of quantum physics to model molecular properties. DFT is a common method. researchgate.netmdpi.com | Calculates differences in zero-point vibrational energy between C-H and C-D bonds to predict the magnitude of the KIE. wikipedia.org |
| Hybrid QM/MM | Combines QM for the reactive center with MM for the surrounding protein environment. mdpi.com | Models enzymatic reactions to predict how the protein structure influences the KIE of a drug substrate. |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. | Provides insight into the binding and conformational dynamics of a deuterated drug in an enzyme's active site. |
| Degree of Rate Control (DRC) Analysis | A theoretical framework that quantifies the contribution of each step in a reaction mechanism to the overall rate. osti.govacs.org | Offers a more nuanced prediction of the KIE by considering the entire reaction pathway, not just the rate-determining step. osti.govacs.org |
Q & A
Q. How is Miglitol-d4 Hydrochloride synthesized and characterized in research settings?
this compound is synthesized through deuterium incorporation into the non-labelled Miglitol structure, typically via hydrogen-deuterium exchange reactions or catalytic deuteration. Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium placement and high-resolution mass spectrometry (HRMS) to verify molecular weight (211.25 g/mol, C₈H₁₃D₄NO₅) . Purity analysis employs reversed-phase HPLC with UV detection, validated against reference standards .
Q. What are the recommended storage conditions for this compound to ensure stability?
The compound should be stored in tightly sealed containers at room temperature (15–25°C), protected from moisture and light. No specialized storage facilities are required, but prolonged exposure to humidity should be avoided to prevent hydrolysis .
Q. What experimental designs are appropriate for studying the inhibitory effects of this compound on α-glucosidase?
In vitro assays using purified α-glucosidase (e.g., from rat intestinal extracts) are standard. Key steps include:
- Pre-incubating the enzyme with this compound (0.1–10 mM) at 37°C.
- Measuring residual activity via colorimetric substrates (e.g., p-nitrophenyl-α-D-glucopyranoside).
- Calculating IC₅₀ values using non-linear regression analysis. Controls must include non-deuterated Miglitol and vehicle-only groups to isolate isotope effects .
Advanced Research Questions
Q. How do deuterium isotope effects influence the pharmacokinetic profile of this compound compared to non-deuterated Miglitol?
Deuterium substitution slows metabolic degradation due to the kinetic isotope effect (KIE), which strengthens C-D bonds. Comparative pharmacokinetic studies in rodent models reveal:
- Increased half-life : Miglitol-d4 shows ~1.3-fold longer t₁/₂ than non-deuterated Miglitol.
- Reduced clearance : Hepatic CYP450-mediated oxidation is attenuated, validated via LC-MS/MS analysis of plasma metabolites. Methodological rigor requires parallel dosing and matched sampling intervals to minimize inter-individual variability .
Q. What methodologies resolve contradictions in reported IC₅₀ values for this compound across different studies?
Discrepancies often arise from assay conditions (e.g., pH, temperature) or enzyme sources (mammalian vs. microbial α-glucosidase). To reconcile
- Standardize protocols : Adopt uniform substrate concentrations (e.g., 5 mM) and incubation times (30 min).
- Cross-validate enzyme sources : Compare inhibition kinetics using isoforms from Saccharomyces cerevisiae and human recombinant enzymes.
- Statistical meta-analysis : Pool datasets from multiple studies (n ≥ 5) to calculate weighted mean IC₅₀ with 95% confidence intervals .
Q. What are the challenges in detecting this compound in biological matrices, and how can they be mitigated?
Low plasma concentrations (ng/mL range) and matrix interference complicate detection. Optimized workflows include:
- Sample preparation : Protein precipitation with acetonitrile (4:1 v/v) followed by solid-phase extraction (C18 cartridges).
- Analytical instrumentation : LC-MS/MS with deuterated internal standards (e.g., Miglitol-d8) to correct for ion suppression.
- Validation parameters : Ensure precision (CV < 15%) and accuracy (80–120% recovery) across three QC levels .
Methodological Considerations
- Data Reporting : Raw datasets (e.g., kinetic curves, chromatograms) should be archived in supplementary materials, with metadata specifying instrument parameters (e.g., NMR frequency, MS ionization mode) .
- Safety Protocols : Use nitrile gloves and sealed goggles when handling powdered Miglitol-d4; avoid inhalation via fume hoods or N95 respirators during weighing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
